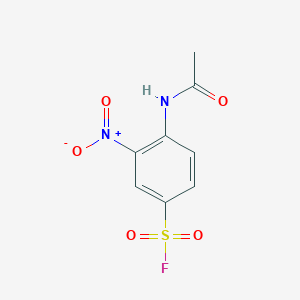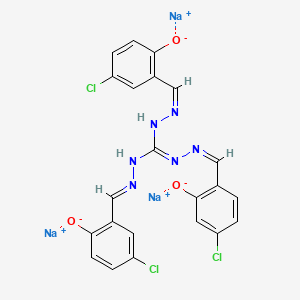
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenol groups and hydrazone linkages. Its properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate typically involves the condensation of 4-chlorosalicylaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the phenolate ion. The reaction mixture is then refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate undergoes various chemical reactions, including:
Reduction: The hydrazone linkages can be reduced to hydrazines using reducing agents such as sodium borohydride.
Substitution: The chlorinated phenol groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
Major products formed from these reactions include quinones (from oxidation), hydrazines (from reduction), and substituted phenols (from nucleophilic substitution).
Aplicaciones Científicas De Investigación
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent probes for environmental monitoring and food safety.
Mecanismo De Acción
The mechanism of action of Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate involves its interaction with molecular targets such as DNA and proteins. The compound’s phenolate groups can form hydrogen bonds with nucleic acids, while the hydrazone linkages can interact with protein active sites. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-((2-phenoxyphenyl)imino)methyl)phenol: Similar structure but lacks the hydrazone linkages.
4-chloro-2-methylphenoxyacetic acid: Contains a chlorinated phenol group but differs in its overall structure and applications.
Uniqueness
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate is unique due to its multiple hydrazone linkages and phenolate groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C22H14Cl3N6Na3O3 |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
trisodium;5-chloro-2-[(Z)-[[[(2E)-2-[(5-chloro-2-oxidophenyl)methylidene]hydrazinyl]-[(2Z)-2-[(5-chloro-2-oxidophenyl)methylidene]hydrazinyl]methylidene]hydrazinylidene]methyl]phenolate |
InChI |
InChI=1S/C22H17Cl3N6O3.3Na/c23-16-3-5-19(32)14(7-16)11-27-30-22(29-26-10-13-1-2-18(25)9-21(13)34)31-28-12-15-8-17(24)4-6-20(15)33;;;/h1-12,32-34H,(H2,29,30,31);;;/q;3*+1/p-3/b26-10-,27-11-,28-12+;;; |
Clave InChI |
ZHVKWZPYKMIGHC-SLSMEEBOSA-K |
SMILES isomérico |
C1=CC(=C(C=C1Cl)[O-])/C=N\N=C(N/N=C/C2=C(C=CC(=C2)Cl)[O-])N/N=C\C3=C(C=CC(=C3)Cl)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1Cl)[O-])C=NN=C(NN=CC2=C(C=CC(=C2)Cl)[O-])NN=CC3=C(C=CC(=C3)Cl)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


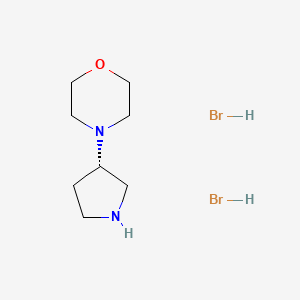
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
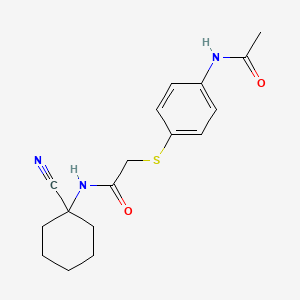
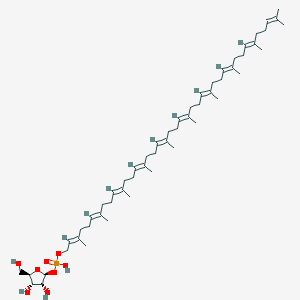
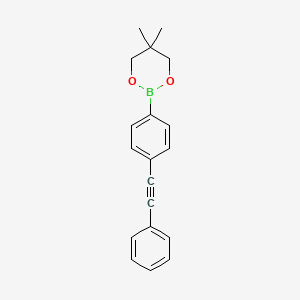
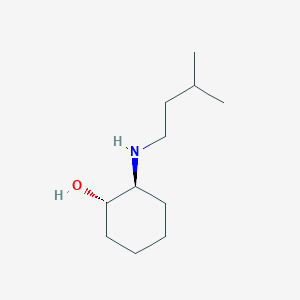

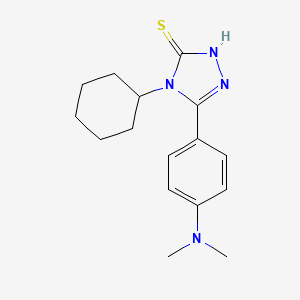
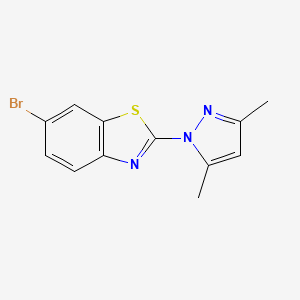

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
